4-Piperidinoaniline hydrochloride

Beschreibung

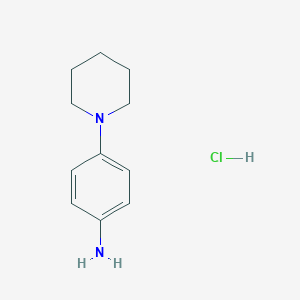

4-Piperidinoaniline hydrochloride (CAS: 110475-33-7) is a hydrochloride salt derived from the aromatic amine 4-piperidinoaniline (CAS: 2359-60-6). The parent compound consists of a piperidine ring substituted at the para position of an aniline group. The addition of HCl enhances its stability and solubility, making it advantageous for synthetic applications. This compound is widely utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic derivatives and bioactive molecules .

Molecular Formula: C₁₁H₁₇ClN₂

Molecular Weight: ~212.72 g/mol (calculated from the free base, C₁₁H₁₆N₂: 176.26 g/mol + HCl: 36.46 g/mol) .

Eigenschaften

IUPAC Name |

4-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYCYONEOJCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-28-7 | |

| Record name | NSC48825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Etherification-Hydrolysis-Acidification Pathway

The most widely documented method involves a three-step sequence starting with N-Carbethoxy-4-piperidone (I). In the first step, etherification with trimethyl orthoformate (TMOF) occurs in a methanol medium catalyzed by p-toluenesulfonic acid (PTSA) at 40°C, yielding N-Carbethoxy-4,4-dimethoxypiperidine (II). Subsequent hydrolysis with aqueous sodium hydroxide at 62°C produces 4,4-dimethoxypiperidine (III), which undergoes acidification with concentrated hydrochloric acid (30%) at 75°C to form 4-piperidone hydrochloride hydrate (IV). Final purification via isopropyl alcohol (IPA) recrystallization yields the target compound (Table 1).

Table 1: Key Parameters for Etherification-Hydrolysis-Acidification Method

| Step | Reactants/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | TMOF, PTSA, MeOH | 40 | 1 | 82.9 | 99.05 |

| 2 | NaOH | 62 | 1 | - | - |

| 3 | HCl, IPA | 75 | 4 | 86.37 | 98.08 |

This method’s advantage lies in its avoidance of hazardous reagents and high reproducibility. However, the necessity for strict temperature control during acidification (±2°C) poses scalability challenges.

Reductive Amination and Quaternization

An alternative approach employs 3-(4-nitrophenyl)pyridine (V) quaternized with 3-halogenated propylene (e.g., allyl chloride) to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt (VI). Reduction with sodium borohydride and zinc chloride at 20–30°C simultaneously hydrogenates the pyridine ring and nitro group, yielding 4-(piperidin-3-yl)aniline (VII). Acidification with HCl completes the synthesis (Figure 1).

Figure 1: Reductive Pathway for 4-Piperidinoaniline Hydrochloride Synthesis

This method achieves 70–75% yield with 95% purity, offering cost advantages by circumventing noble-metal catalysts. However, the exothermic reduction step requires precise cooling to prevent side reactions.

Comparative Analysis of Methodologies

Yield and Purity Considerations

-

Etherification-Hydrolysis-Acidification : Superior yield (86.37%) and purity (98.08%) make this method ideal for high-quality pharmaceutical intermediates.

-

Reductive Amination : Moderate yield (70–75%) but lower operational costs due to reagent affordability.

-

Curcumin-Mimetic Derivatization : A novel approach condensing 4-piperidone hydrate hydrochloride with aldehydes (e.g., benzaldehyde) under HCl gas, achieving 65–70% yield for specialized derivatives.

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Etherification-Hydrolysis | 86.37 | 98.08 | Moderate | High |

| Reductive Amination | 70–75 | 95 | High | Moderate |

| Derivatization | 65–70 | 90–92 | Low | Limited |

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Recent patents highlight continuous flow systems for stepwise etherification and hydrolysis, reducing reaction times by 40% compared to batch processes. For example, maintaining a 64°C residence time of 30 minutes in tubular reactors enhances N-Carbethoxy-4,4-dimethoxypiperidine formation.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Piperidinoaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines and piperidines, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

Drug Development

4-Piperidinoaniline hydrochloride is utilized in the synthesis of several biologically active compounds. Its derivatives have been explored for their potential in treating various conditions, including cancer and neurological disorders. For instance:

- Kinase Inhibitors : This compound has been linked to the development of small molecule kinase inhibitors, which play a crucial role in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the piperidinoaniline structure can enhance selectivity and potency against specific kinases involved in tumor growth .

- Antimalarial Agents : Research has demonstrated that derivatives of 4-piperidinoaniline exhibit promising antimalarial activity. The introduction of various substituents on the phenyl ring significantly influences their efficacy against Plasmodium falciparum, with certain compounds showing EC50 values in the nanomolar range .

Organic Synthesis

The compound is also employed as a key intermediate in organic synthesis, facilitating the production of complex molecules. Some notable applications include:

- Synthesis of Propargylamines : this compound can be used as an amine component in copper-catalyzed reactions, leading to the formation of propargylamines, which are valuable for asymmetric synthesis .

- Nanotechnology Applications : Recent studies have explored the use of 4-piperidinoaniline derivatives in creating carbon dots for organelle imaging, showcasing its potential in biotechnological applications .

Case Study 1: Kinase Inhibitor Development

A study focusing on the development of selective kinase inhibitors derived from 4-piperidinoaniline highlighted its effectiveness against epidermal growth factor receptor (EGFR) mutations common in non-small cell lung cancer (NSCLC). The research demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity towards mutated forms of EGFR, suggesting a pathway for targeted cancer therapies .

Case Study 2: Antimalarial Compounds

In another investigation, researchers synthesized a series of 4-piperidinoaniline derivatives to evaluate their antimalarial properties. The findings revealed that specific substitutions on the phenyl group significantly improved activity against drug-resistant strains of malaria, underscoring the compound's potential as a lead structure for new antimalarial drugs .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Kinase inhibitors for cancer treatment | Enhanced selectivity against EGFR mutations |

| Antimalarial agents | Effective against resistant Plasmodium strains | |

| Organic Synthesis | Propargylamine synthesis | Valuable for asymmetric synthesis |

| Nanotechnology (carbon dots) | Potential for organelle imaging |

Wirkmechanismus

The mechanism of action of 4-Piperidinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts by binding to receptors or enzymes, thereby modulating their activity. For instance, as an intermediate in antihistamines, it blocks histamine receptors, reducing allergic responses . The exact molecular targets and pathways depend on the specific application and the structure of the final drug product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-piperidinoaniline hydrochloride with structurally related piperidine derivatives, highlighting key differences in molecular structure, properties, and applications:

Key Comparative Insights:

Structural Variations: Substituent Position: The placement of the piperidine group on the aniline ring (e.g., 4- vs. 2-position) significantly influences electronic properties and steric interactions. For example, 2-piperidinoaniline’s ortho substitution may hinder rotational freedom compared to the para isomer .

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 4-piperidinoaniline HCl, piperidone HCl) generally exhibit higher aqueous solubility than their free bases, facilitating their use in solution-phase reactions . Stability: The hydrochloride form stabilizes reactive amines against oxidation, making it preferable for long-term storage .

Piperidone derivatives are explored for central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier . Agrochemicals: Sulfonyl-linked derivatives (e.g., 4-(piperidine-1-sulfonyl)aniline) may serve as enzyme inhibitors in pesticide development .

Research Findings and Challenges

- Synthetic Utility: 4-Piperidinoaniline HCl is frequently employed in coupling reactions, such as amide bond formation, due to its nucleophilic aniline group .

- Data Gaps: Limited direct data on melting points, toxicity, or pharmacokinetics for 4-piperidinoaniline HCl are noted in the literature. Comparative studies often rely on structural analogs (e.g., piperidine-4-carbonitrile HCl) to infer properties .

Biologische Aktivität

4-Piperidinoaniline hydrochloride (C11H16N2·HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to an aniline moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C11H16N2·HCl

- Molecular Weight : 216.72 g/mol

This compound is known for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Studies have shown that derivatives of piperidinoaniline exhibit inhibitory effects on various receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways related to growth and proliferation. The compound has been noted for its moderate activity against multiple RTKs, which may contribute to its therapeutic effects and side effects .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Research indicates that 4-piperidinoaniline derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown effectiveness against MDA-MB231 (breast cancer) and PC3 (prostate cancer) cell lines, likely through mechanisms involving apoptosis induction and inhibition of angiogenic factors .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Target/Cell Line | Effectiveness (IC50/EC50) | Mechanism |

|---|---|---|---|

| Kinase Inhibition | Various RTKs | Sub-micromolar range | Competitive inhibition |

| Anti-inflammatory | RAW264.7 cells | IC50 not specified | Inhibition of IL-6 and TNF-α production |

| Antiproliferative | MDA-MB231, PC3 | IC50 < 10 µM | Induction of apoptosis |

| Antiviral Activity | Hepatitis C Virus (HCV) | EC50 ~ 2.57 µM | Inhibition of viral assembly |

Case Studies

- Antitumor Efficacy : A study evaluated the antiproliferative effects of several piperidinoaniline derivatives against human cancer cell lines. One notable derivative showed higher efficacy than curcumin in inhibiting cell proliferation in breast cancer models .

- Inflammation Models : In vitro experiments demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in macrophage models, indicating potential for treating chronic inflammatory conditions .

- HCV Inhibition : Another study highlighted the potential use of piperidine-containing compounds as inhibitors of HCV replication. The compounds showed synergistic effects when combined with FDA-approved antiviral drugs, enhancing their efficacy against HCV .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-piperidinoaniline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reduction reactions. For example, precursor nitro groups can be reduced using sodium borohydride or catalytic hydrogenation to form the amine . Optimization of pH (e.g., acidic conditions for salt formation) and temperature (e.g., 50–80°C for substitution reactions) improves yield and purity. Post-synthesis purification often involves recrystallization or chromatography .

- Key Data : Yields for analogous piperidine derivatives range from 87–98% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Used to confirm molecular weight (e.g., ESI-MS for protonated ions) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- HPLC : Reverse-phase C18 columns with methanol/water mobile phases quantify purity (>95%) and detect impurities .

Q. How should this compound be stored to maintain stability?

- Guidelines : Store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent degradation, as amines are prone to oxidation and hydrolysis .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to minimize byproducts during nucleophilic substitution?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency in biphasic systems .

- Byproduct Mitigation : Monitor reaction progress via TLC or in situ IR to terminate reactions before side reactions (e.g., over-oxidation) dominate .

Q. What strategies resolve contradictions in reported biological activity data for 4-piperidinoaniline derivatives?

- Approach :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cell permeability or assay endpoints .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on the piperidine ring) to assess their impact on bioactivity .

Q. How can this compound be functionalized for use in lipid droplet (LD) tracking studies?

- Application : The compound serves as a precursor for carbon dots (CDs) with large Stokes shifts, enabling real-time LD-mitochondria interaction imaging under starvation conditions. Functionalization involves polymerization with p-phenylenediamine to enhance lipophilicity and anchoring specificity .

- Validation : Confocal microscopy and colocalization assays with Nile Red validate LD-targeting efficiency .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

- Challenges :

- Purification : Chromatography becomes impractical at large scales. Alternatives include fractional crystallization or pH-controlled precipitation .

- Safety : Exothermic reactions (e.g., reductions) require controlled addition of reagents and temperature monitoring to prevent runaway reactions .

Methodological Considerations

Q. How can researchers validate the interaction of 4-piperidinoaniline derivatives with biological targets (e.g., enzymes)?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for enzyme targets like semicarbazide-sensitive amine oxidase (SSAO) .

- Kinetic Analysis : Use Michaelis-Menten models to study inhibition mechanisms (e.g., competitive vs. non-competitive) .

Q. What computational tools predict the physicochemical properties of this compound for drug design?

- Tools :

- ADMET Predictors : Estimate solubility (LogS), permeability (Caco-2 models), and metabolic stability .

- Density Functional Theory (DFT) : Calculate redox potentials to guide oxidation/reduction reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.